

Technical Guide: Physicochemical and Biological Profile of 2-Acetyl-4-methylphenyl benzoate

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Compound of Interest

Compound Name: 2-Acetyl-4-methylphenyl benzoate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Acetyl-4-methylphenyl benzoate** (CAS No: 4010-19-9), a compound of interest in various chemical and pharmacological research areas. This document includes a summary of its known physical constants, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, including antimicrobial and anti-inflammatory effects. The guide also features visual representations of relevant biological pathways to aid in understanding its potential mechanisms of action.

Core Physical and Chemical Properties

2-Acetyl-4-methylphenyl benzoate is an aromatic ester with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1] While comprehensive experimental data on all its physical properties are not readily available in the literature, the following table summarizes its key identifiers and known computed properties.

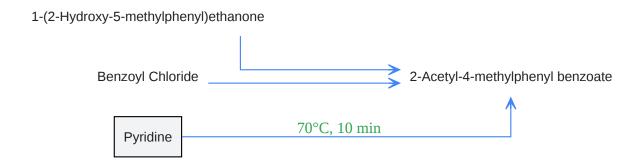


Property	Value	Source
CAS Number	4010-19-9	[1][2]
Molecular Formula	C ₁₆ H ₁₄ O ₃	[1][2]
Molecular Weight	254.28 g/mol	[1]
Topological Polar Surface Area	43.4 Ų	
Rotatable Bond Count	4	_
Hydrogen Bond Donor Count	0	_
Hydrogen Bond Acceptor Count	3	_
XLogP3-AA	3.4	_

Experimental Protocols: Synthesis of 2-Acetyl-4-methylphenyl benzoate

A common and effective method for the synthesis of **2-Acetyl-4-methylphenyl benzoate** is the esterification of **1-**(2-Hydroxy-5-methylphenyl)ethanone with benzoyl chloride.

2.1. Reaction Scheme



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Caption: Synthesis of 2-Acetyl-4-methylphenyl benzoate.



2.2. Materials and Methods

- Reactants:
 - 1-(2-Hydroxy-5-methylphenyl)ethanone
 - Benzoyl chloride
- Solvent/Catalyst:
 - Pyridine
- Procedure:
 - Dissolve 1-(2-Hydroxy-5-methylphenyl)ethanone in pyridine.
 - Slowly add benzoyl chloride to the solution while stirring.
 - Heat the reaction mixture to 70°C and maintain for approximately 10 minutes.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by pouring the mixture into ice-cold water.
 - The precipitate, **2-Acetyl-4-methylphenyl benzoate**, can be collected by filtration.
 - Wash the product with cold water to remove any remaining pyridine and salts.
 - Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Potential Biological Activities and Signaling Pathways

While direct biological studies on **2-Acetyl-4-methylphenyl benzoate** are limited, derivatives and related phenyl benzoate compounds have shown potential as antimicrobial and anti-inflammatory agents.[3][4][5][6] This suggests that **2-Acetyl-4-methylphenyl benzoate** may also possess similar activities.



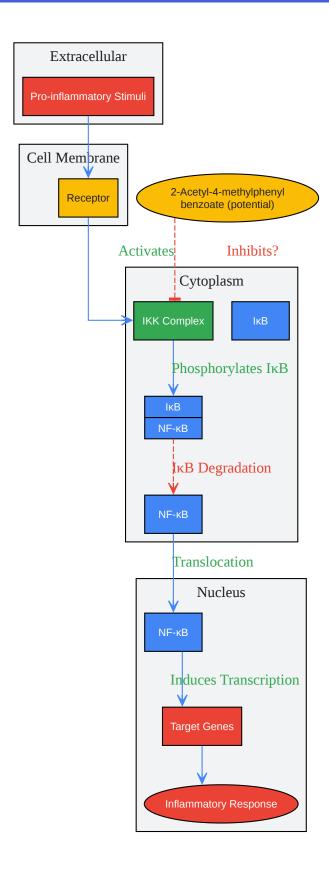




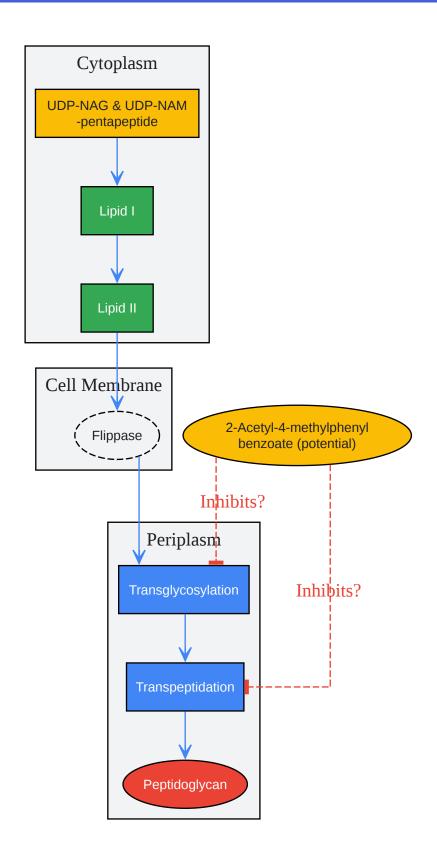
3.1. Potential Anti-inflammatory Activity: NF-кВ Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[7][8][9][10] Many anti-inflammatory drugs exert their effects by inhibiting this pathway. Phenyl benzoate derivatives may modulate the activity of key components within this cascade.









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